Cas no 1568237-40-0 ((1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol)
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- CS-0241464
- 1568237-40-0
- AKOS017546904
- (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol
- EN300-2330639
- (S)-7-Isopropoxy-1,2,3,4-tetrahydronaphthalen-1-ol
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- Inchi: 1S/C13H18O2/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m0/s1
- InChI Key: HLTQZBOYDYKIRP-ZDUSSCGKSA-N
- SMILES: O[C@@H]1C2C=C(C=CC=2CCC1)OC(C)C
Computed Properties
- Exact Mass: 206.130679813g/mol
- Monoisotopic Mass: 206.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2330639-0.05g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 0.05g |
$282.0 | 2024-06-19 | |
| Enamine | EN300-2330639-0.1g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 0.1g |
$420.0 | 2024-06-19 | |
| Enamine | EN300-2330639-0.25g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 0.25g |
$601.0 | 2024-06-19 | |
| Enamine | EN300-2330639-0.5g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 0.5g |
$947.0 | 2024-06-19 | |
| Enamine | EN300-2330639-1.0g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 1.0g |
$1214.0 | 2024-06-19 | |
| Enamine | EN300-2330639-2.5g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 2.5g |
$2379.0 | 2024-06-19 | |
| Enamine | EN300-2330639-5.0g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 5.0g |
$3520.0 | 2024-06-19 | |
| Enamine | EN300-2330639-10.0g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 10.0g |
$5221.0 | 2024-06-19 | |
| Enamine | EN300-2330639-1g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 1g |
$1214.0 | 2023-09-15 | |
| Enamine | EN300-2330639-5g |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
1568237-40-0 | 95% | 5g |
$3520.0 | 2023-09-15 |
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol
Compound Introduction: (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 1568237-40-0)
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 1568237-40-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecule's stereochemistry, particularly the (1S) configuration, plays a crucial role in its biological activity and interaction with biological targets.
The structural framework of (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol consists of a tetrahydronaphthalene core substituted with a propan-2-yloxy group at the 7-position and a hydroxyl group at the 1-position. This configuration imparts specific electronic and steric properties that make it a valuable scaffold for designing novel therapeutic agents. The presence of the hydroxyl group enhances the compound's solubility and reactivity, facilitating its incorporation into various pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of tetrahydronaphthalene derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate multiple biological pathways. Specifically, the hydroxyl and ether functionalities in (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol contribute to its interaction with enzymes and receptors involved in inflammation, pain signaling, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its stereochemical specificity. The (1S) configuration of the tetrahydronaphthalenone core has been shown to significantly influence its pharmacokinetic and pharmacodynamic properties. Studies have demonstrated that enantiomeric purity is critical for achieving optimal therapeutic effects. The synthesis of enantiomerically pure (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol requires sophisticated chiral resolution techniques or asymmetric synthesis methodologies.
The propan-2-yloxy substituent at the 7-position of the tetrahydronaphthalene ring adds another layer of complexity to the compound's biological activity. This moiety can influence both lipophilicity and metabolic stability, making it an attractive feature for drug design. Recent research has highlighted the role of alkoxy groups in enhancing binding affinity to biological targets while minimizing off-target effects.
Current research in medicinal chemistry is increasingly focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). Tetrahydronaphthalene derivatives have emerged as effective scaffolds for this purpose due to their ability to fit into hydrophobic pockets within protein targets. The structural flexibility of (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol allows for fine-tuning interactions with specific residues in target proteins.
The synthesis of complex organic molecules like (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol involves multiple steps requiring precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production of these compounds. Techniques such as catalytic asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the desired stereochemical purity.
The pharmacological evaluation of (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol has revealed promising results in preclinical models. Studies have indicated that this compound exhibits moderate potency against several disease-related targets without significant toxicity. The hydroxyl group at the 1-position appears to be critical for achieving optimal bioactivity by facilitating hydrogen bonding interactions with biological macromolecules.
The future development of this compound as a lead candidate for drug discovery will likely involve structure-based drug design approaches. High-resolution crystal structures of protein targets complexed with derivatives of (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol will provide valuable insights into optimizing potency and selectivity. Additionally, computational modeling techniques can aid in predicting binding modes and designing next-generation analogs.
In conclusion,(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and stereochemical configuration make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Continued investigation into its pharmacological properties and synthetic methodologies will further enhance its value as a drug discovery tool.
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